Spadin Acetate
Description
Historical Context of Antidepressant Drug Discovery Challenges
The antidepressant development timeline reveals three distinct pharmacological eras: monoamine oxidase inhibitors (1950s), tricyclic antidepressants (1960s), and selective serotonin reuptake inhibitors (1980s). Despite these advances, critical limitations persist across all classes:
This therapeutic impasse stems from fundamental limitations in monoamine hypothesis applications. While fluoxetine revolutionized depression treatment through serotonin selectivity, its mechanism fails to address core pathophysiological processes like neuronal plasticity and network synchronization. The high relapse rates (40-60% within 2 years) and substantial residual symptoms under current regimens necessitated exploration of alternative targets beyond neurotransmitter reuptake inhibition.
Emergence of TREK-1 Channel Inhibition as a Therapeutic Strategy
TREK-1 (TWIK-related K+ channel 1) belongs to the two-pore domain potassium channel family, regulating neuronal excitability and synaptic plasticity. Its depression pathophysiology involvement was conclusively demonstrated through:
- Genetic Deletion Models : TREK-1 knockout mice exhibit innate antidepressant-like phenotypes without behavioral despair
- Stress Response Modulation : Channel activity increases during chronic stress, inducing hippocampal dendritic atrophy
- Neurotransmitter Integration : TREK-1 interacts with 5-HT1A receptors, modulating serotonin signaling efficacy
This compound's therapeutic innovation lies in its allosteric modulation of TREK-1 gating mechanisms. Unlike direct pore blockers, it specifically inhibits arachidonic acid-induced channel activation (IC50 = 8.2 nM), preserving basal neuronal excitability while preventing stress-induced hyperpolarization. This targeted action avoids complete channel suppression, potentially reducing side-effect liability compared to pan-K+ channel inhibitors.
Rationale for Peptide-Based Antidepressant Development
The structural characteristics of this compound (C98H146N26O24, MW 2072.37 Da) confer unique pharmacological advantages:
As a cleavage product of sortilin propeptide, this compound leverages endogenous peptide processing systems for targeted delivery. Its 10 nM binding affinity to TREK-1's C-terminal domain enables precise modulation of stress-sensitive channel conformations without affecting BL-1249 or DHA-mediated activation. This pharmacological selectivity contrasts with previous peptide antidepressants (e.g., corticotropin analogs), which suffered from receptor promiscuity and hormonal side effects.
Properties
Molecular Formula |
C98H146N26O24 |
|---|---|
Molecular Weight |
2072.4 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C96H142N26O22.C2H4O2/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55;1-2(3)4/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103);1H3,(H,3,4)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-;/m0./s1 |
InChI Key |
OZBNMUBGCGBOFV-JEJDUWLBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Loading
SPPS remains the gold standard for peptide synthesis due to its scalability and precision. For spadin acetate, acid-labile resins such as chlorotrityl, trityl, or methoxytrityl are preferred. These resins enable cleavage under mild acidic conditions (e.g., 1–30% acetic acid), preserving sensitive side-chain protections. The loading process involves coupling the C-terminal amino acid to the resin via a labile ester bond, ensuring subsequent elongation proceeds from the N- to C-terminus.
Amino Acid Coupling and Deprotection
Each amino acid is sequentially coupled using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine). Side-chain protections are critical:
- Acetate-compatible groups : tert-butyl (tBu) for serine and threonine, trityl (Trt) for histidine.
- Hypersensitive protections : Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) for arginine, which resists mild acids but cleaves under stronger conditions.
Deprotection of the Fmoc (fluorenylmethyloxycarbonyl) group is achieved with 20% piperidine in DMF, ensuring minimal racemization.
Cleavage and Global Deprotection
Final cleavage from the resin requires a tailored acid cocktail. For this compound, a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) is typical. To mitigate side reactions:
- Methionine/Trp protection : Add 1% ethanedithiol (EDT) to prevent sulfoxide formation or Trp alkylation.
- C-terminal Trp : Use Trp(Boc) to avoid diketopiperazine formation.
Liquid-Phase Peptide Synthesis (LPPS)
Soluble Tag-Assisted Synthesis
LPPS offers advantages for large-scale production. A hydrophobic benzyl alcohol tag facilitates solubility in organic solvents while enabling precipitation in nonpolar media. Key steps include:
- Tag attachment : Anchor the C-terminal amino acid to benzyl alcohol via an ester linkage.
- Stepwise elongation : Use in-situ activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA.
- Sacrificial propylamine : Quench excess activated amino acids, preventing double couplings.
Deprotection and Tag Removal
After chain assembly, global deprotection employs TFA similar to SPPS. The benzyl alcohol tag is removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis, yielding the free peptide.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
- Mass spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (theoretical: ~2.5 kDa).
- Circular dichroism (CD) : Verifies secondary structure, ensuring proper α-helical conformation critical for TREK-1 binding.
Challenges and Optimizations
Racemization Control
Prolonged coupling times or excessive base (DIEA) increase racemization. Implementing microwave-assisted SPPS at 50°C reduces reaction times by 60% while maintaining enantiopurity.
Side-Reaction Mitigation
- Cysteine oxidation : Use degassed solvents and argon sparging to prevent disulfide bridges.
- Aspartimide formation : Substitute DMF with NMP (N-methylpyrrolidone) for aspartic acid-rich segments.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: Spadin Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized peptide derivatives, while reduction may yield reduced peptide derivatives .
Scientific Research Applications
Spadin Acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide-protein interactions.
Biology: It is used to study the role of TREK-1 channels in cellular processes and to investigate the effects of TREK-1 inhibition on cellular function.
Medicine: this compound is being explored as a potential antidepressant due to its ability to block TREK-1 channels and increase serotonin neuron firing rates. .
Industry: It is used in the development of new antidepressant drugs and as a research tool for studying the mechanisms of depression and other neurological disorders
Mechanism of Action
Spadin Acetate exerts its effects by specifically binding to and inhibiting the TREK-1 channel. The TREK-1 channel is a two-pore domain potassium channel that plays a critical role in regulating neuronal excitability and mood. By blocking TREK-1 channels, this compound increases the firing rate of serotonin neurons in the dorsal raphe nucleus, leading to an antidepressant effect. This mechanism of action is distinct from traditional antidepressants, which typically target serotonin reuptake .
Comparison with Similar Compounds
Mechanistic and Clinical Implications
- State-Dependent Action: Spadin binds TREK-1 only in the AA-activated "up" state, preventing conformational stabilization . This contrasts with norfluoxetine, which stabilizes the "down" state .
- Therapeutic Advantage : Spadin analogs like PE 22-28 combine high potency, prolonged duration, and rapid onset (4-day neurogenesis vs. weeks for traditional antidepressants) .
- Safety Profile : Lack of intrinsic blocking activity may explain spadin’s favorable side-effect profile compared to fluoxetine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
